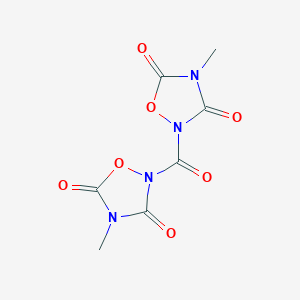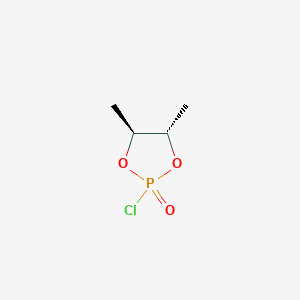
Anderson-Shapiro reagent
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The Anderson-Shapiro reagent is a chemical compound that is used in scientific research to detect the presence of certain functional groups in organic molecules. This reagent is named after its discoverers, Robert Anderson and Richard Shapiro, who first reported its use in 1961. Since then, the Anderson-Shapiro reagent has been widely used in various fields of chemistry, including medicinal chemistry, biochemistry, and organic synthesis.
作用机制
The Anderson-Shapiro reagent reacts with double and triple bonds in organic molecules through a process known as halogenation. This involves the addition of a halogen atom (in this case, iodine) to the double or triple bond, which results in the formation of a halogenated product. The color change observed when using the Anderson-Shapiro reagent is due to the formation of this product.
生化和生理效应
The Anderson-Shapiro reagent does not have any known biochemical or physiological effects, as it is primarily used as a laboratory reagent and not intended for human consumption.
实验室实验的优点和局限性
One of the main advantages of the Anderson-Shapiro reagent is its ability to detect double and triple bonds in organic molecules with high specificity. This makes it a valuable tool for chemists working in the fields of organic synthesis and medicinal chemistry. However, the reagent has some limitations, such as its inability to detect certain functional groups, including aromatic rings and carbonyl groups.
未来方向
There are several potential future directions for the use of the Anderson-Shapiro reagent in scientific research. One area of interest is the development of new methods for detecting functional groups in complex organic molecules, such as those found in natural products. Another area of research is the use of the Anderson-Shapiro reagent in combination with other reagents and techniques to improve the accuracy and sensitivity of functional group detection. Finally, there is ongoing research into the development of new synthetic methods that utilize the Anderson-Shapiro reagent as a key step in the synthesis of complex organic molecules.
合成方法
The Anderson-Shapiro reagent is synthesized by mixing iodine and potassium iodide in acetic acid. This mixture is then added to a solution of silver nitrate in water, which produces a yellow precipitate of silver iodide. The resulting solution is then filtered and concentrated to obtain the Anderson-Shapiro reagent in its pure form.
科学研究应用
The Anderson-Shapiro reagent is primarily used in scientific research to detect the presence of double and triple bonds in organic molecules. This reagent reacts with these functional groups to produce a characteristic color change, which can be used to identify the presence of these groups in a sample. This is particularly useful in the synthesis of organic molecules, as it allows chemists to monitor the progress of a reaction and confirm the identity of the final product.
属性
CAS 编号 |
112966-13-9 |
|---|---|
产品名称 |
Anderson-Shapiro reagent |
分子式 |
C4H8ClO3P |
分子量 |
170.53 g/mol |
IUPAC 名称 |
(4S,5S)-2-chloro-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C4H8ClO3P/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI 键 |
NWEOITOLZSNNEX-IMJSIDKUSA-N |
手性 SMILES |
C[C@H]1[C@@H](OP(=O)(O1)Cl)C |
SMILES |
CC1C(OP(=O)(O1)Cl)C |
规范 SMILES |
CC1C(OP(=O)(O1)Cl)C |
Pictograms |
Flammable; Corrosive |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



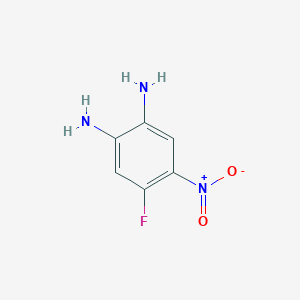
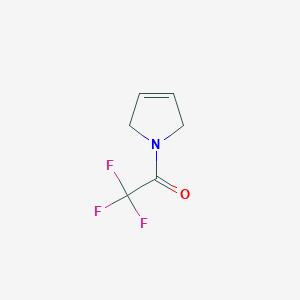

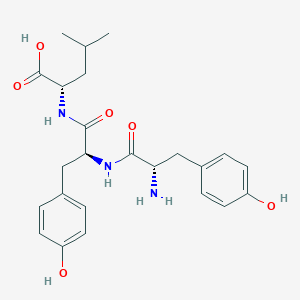


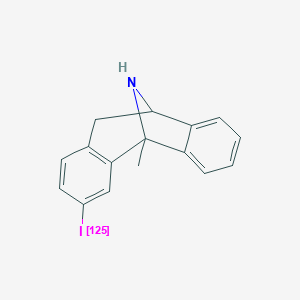
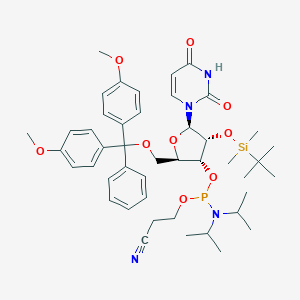
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)


